4-[(E)-hept-3-enoxy]-3-methoxyaniline
Description
4-[(E)-Hept-3-enoxy]-3-methoxyaniline is an aniline derivative featuring a methoxy group at the 3-position and an (E)-configured hept-3-enoxy substituent at the 4-position. The compound’s synthesis likely involves palladium-catalyzed coupling or alkoxylation reactions, as seen in related compounds .
Properties
CAS No. |
15382-69-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[(E)-hept-3-enoxy]-3-methoxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-7-10-17-13-9-8-12(15)11-14(13)16-2/h5-6,8-9,11H,3-4,7,10,15H2,1-2H3/b6-5+ |
InChI Key |
XDXIGKUXNAOVQN-AATRIKPKSA-N |
SMILES |
CCCC=CCCOC1=C(C=C(C=C1)N)OC |
Isomeric SMILES |
CCC/C=C/CCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
CCCC=CCCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(3-heptenyloxy)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(3-heptenyloxy)- typically involves the reaction of m-anisidine with 3-heptenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of m-Anisidine, 4-(3-heptenyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-Anisidine, 4-(3-heptenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, thiols, or amines, basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: m-Anisidine, 4-(3-heptenyloxy)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, m-Anisidine, 4-(3-heptenyloxy)- is used in the production of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(3-heptenyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs differ in the substituent at the 4-position of the 3-methoxyaniline scaffold. Below is a comparative analysis:
*Estimated based on structural similarity.
Key Observations :
- The hept-3-enoxy group introduces a long, unsaturated hydrocarbon chain, likely reducing water solubility compared to smaller substituents like methoxy or difluoromethoxy .
- The (E)-configuration of the double bond may influence molecular packing and intermolecular interactions, as seen in diazenyl analogs .
Contradictions :
- While 3-methoxyaniline derivatives are ineffective against MERS-CoV (), they show promise as LSD inhibitors (), highlighting context-dependent SAR.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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